molecular formula C19H16N2O2 B13087803 3-([1,1'-Biphenyl]-2-ylamino)-4-aminobenzoic acid

3-([1,1'-Biphenyl]-2-ylamino)-4-aminobenzoic acid

Cat. No.: B13087803
M. Wt: 304.3 g/mol
InChI Key: BXNBCHUEKQOBKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-([1,1’-Biphenyl]-2-ylamino)-4-aminobenzoic acid is an organic compound characterized by its complex structure, which includes a biphenyl group attached to an aminobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-([1,1’-Biphenyl]-2-ylamino)-4-aminobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The biphenyl compound undergoes nitration to introduce nitro groups.

    Reduction: The nitro groups are then reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Coupling Reaction: The resulting amine is coupled with 4-aminobenzoic acid under acidic or basic conditions to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically forming quinone derivatives.

    Reduction: Reduction reactions can further modify the amine groups, potentially leading to the formation of secondary or tertiary amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are frequently used.

    Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens, alkyl halides, and strong bases or acids.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry: In chemistry, 3-([1,1’-Biphenyl]-2-ylamino)-4-aminobenzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe or ligand in biochemical assays, helping to elucidate the mechanisms of enzyme action or receptor binding.

Medicine: The compound’s potential medicinal applications include its use as a precursor for drug development. Its structural features make it a candidate for the design of new pharmaceuticals with specific biological activities.

Industry: In industrial applications, 3-([1,1’-Biphenyl]-2-ylamino)-4-aminobenzoic acid can be used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which 3-([1,1’-Biphenyl]-2-ylamino)-4-aminobenzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with proteins or nucleic acids, altering their function or activity. The biphenyl group can facilitate binding to hydrophobic pockets, while the aminobenzoic acid moiety may participate in hydrogen bonding or ionic interactions.

Comparison with Similar Compounds

    4-Aminobenzoic Acid: A simpler analog lacking the biphenyl group, used in the synthesis of folic acid and as a sunscreen agent.

    Biphenyl-4-amine: Another related compound, which lacks the carboxylic acid group, used in organic synthesis and as an intermediate in dye production.

Uniqueness: 3-([1,1’-Biphenyl]-2-ylamino)-4-aminobenzoic acid is unique due to the combination of the biphenyl and aminobenzoic acid moieties. This dual functionality allows for a broader range of chemical reactions and applications compared to its simpler analogs.

Properties

Molecular Formula

C19H16N2O2

Molecular Weight

304.3 g/mol

IUPAC Name

4-amino-3-(2-phenylanilino)benzoic acid

InChI

InChI=1S/C19H16N2O2/c20-16-11-10-14(19(22)23)12-18(16)21-17-9-5-4-8-15(17)13-6-2-1-3-7-13/h1-12,21H,20H2,(H,22,23)

InChI Key

BXNBCHUEKQOBKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC3=C(C=CC(=C3)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.